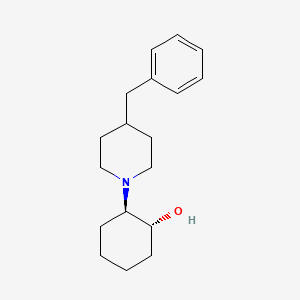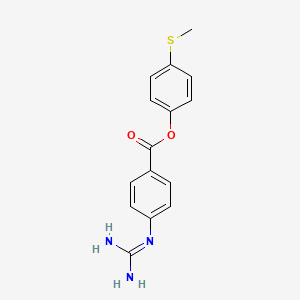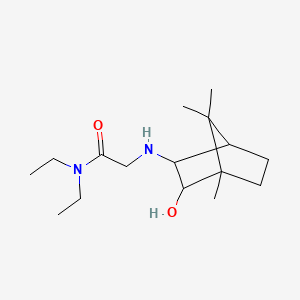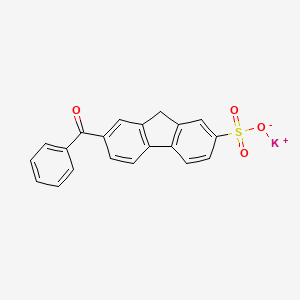
9H-Fluorene-2-sulfonic acid, 7-benzoyl-, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluorene-2-sulfonic acid, 7-benzoyl-, potassium salt: is a chemical compound with the molecular formula C20H13KO4S It is known for its unique structure, which includes a fluorene core substituted with a sulfonic acid group and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene-2-sulfonic acid, 7-benzoyl-, potassium salt typically involves the sulfonation of fluorene followed by benzoylation The sulfonation can be achieved using sulfuric acid or chlorosulfonic acid under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The final product is often isolated through crystallization or precipitation techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzoyl group, converting it to a hydroxyl group under suitable conditions.
Substitution: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized fluorene derivatives.
Reduction: Hydroxylated benzoyl derivatives.
Substitution: Various substituted fluorene compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, it can be used as a probe to study enzyme interactions and metabolic pathways involving sulfonic acid derivatives.
Industry: In the industrial sector, it can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 9H-Fluorene-2-sulfonic acid, 7-benzoyl-, potassium salt involves its interaction with molecular targets such as enzymes or receptors. The sulfonic acid group can form strong ionic interactions, while the benzoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
9H-Fluorene-2-sulfonic acid: Lacks the benzoyl group, making it less hydrophobic.
7-Benzoyl-9H-fluorene: Lacks the sulfonic acid group, reducing its ionic interaction potential.
Uniqueness: The presence of both the sulfonic acid and benzoyl groups in 9H-Fluorene-2-sulfonic acid, 7-benzoyl-, potassium salt makes it unique. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.
Properties
CAS No. |
121305-20-2 |
|---|---|
Molecular Formula |
C20H13KO4S |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
potassium;7-benzoyl-9H-fluorene-2-sulfonate |
InChI |
InChI=1S/C20H14O4S.K/c21-20(13-4-2-1-3-5-13)14-6-8-18-15(10-14)11-16-12-17(25(22,23)24)7-9-19(16)18;/h1-10,12H,11H2,(H,22,23,24);/q;+1/p-1 |
InChI Key |
IIBVDWBCHMDEAC-UHFFFAOYSA-M |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)C4=C1C=C(C=C4)S(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


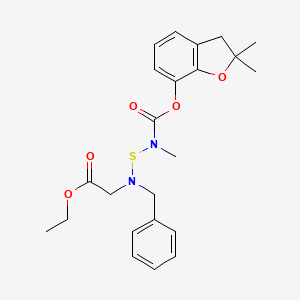
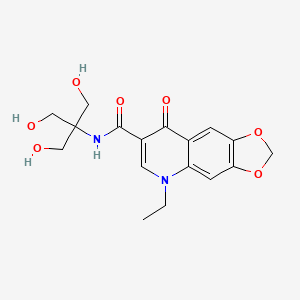
![benzyl-hexadecyl-dimethylazanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate](/img/structure/B12718472.png)
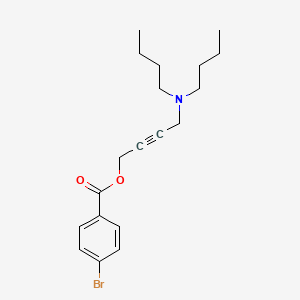
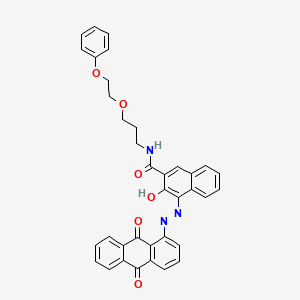

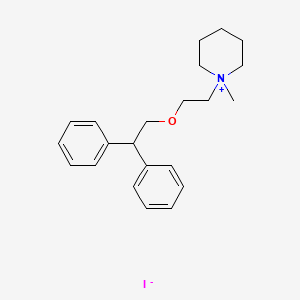
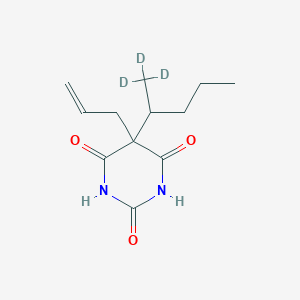
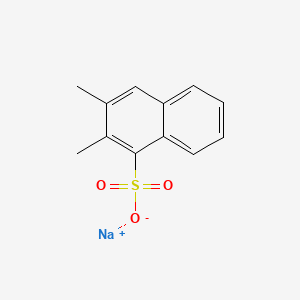
![4-[2-[3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B12718507.png)

